(R)-(+)-Felodipine-d5

描述

®-(+)-Felodipine-d5 is a deuterated form of felodipine, a calcium channel blocker primarily used to treat hypertension. The deuterium atoms in ®-(+)-Felodipine-d5 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of felodipine by reducing the rate of metabolic degradation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felodipine structure.

Industrial Production Methods: Industrial production of ®-(+)-Felodipine-d5 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

化学反应分析

Oxidation Reactions

(R)-(+)-Felodipine-d5 undergoes oxidation primarily via cytochrome P450 (CYP3A4)-mediated pathways, producing hydroxylated metabolites. The deuterium atoms at key positions slow oxidative degradation compared to non-deuterated felodipine, as shown in pharmacokinetic studies .

Reduction Reactions

Reductive pathways are less common but critical for synthesizing deuterated intermediates.

Substitution Reactions

Substitution occurs at the dichlorophenyl or ester functional groups.

Synthetic and Industrial Production

The synthesis of this compound involves deuterium incorporation via catalytic hydrogen-deuterium exchange or modified Hantzsch reactions:

- Catalytic H-D Exchange

- Hantzsch Reaction Modifications

Stability and Degradation

Deuterium enhances stability against photodegradation and thermal decomposition:

| Condition | Non-Deuterated Felodipine | This compound |

|---|---|---|

| UV light (254 nm, 24 hrs) | 85% degradation | 42% degradation |

| 60°C, 75% humidity | 20% ester hydrolysis | <5% hydrolysis |

科学研究应用

Pharmacokinetic Studies

One of the primary applications of (R)-(+)-Felodipine-d5 is in pharmacokinetic studies. The deuterated form allows researchers to track the metabolic pathways and pharmacokinetics of felodipine more accurately due to its reduced metabolic degradation rate. This property is particularly useful in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

- Metabolic Pathway Analysis : By using this compound as a tracer, researchers can delineate the metabolic pathways involved in felodipine metabolism. The presence of deuterium helps in differentiating between the original compound and its metabolites during mass spectrometry analysis.

Drug Metabolism Research

This compound plays a crucial role in drug metabolism research. Its unique isotopic signature allows scientists to study the stability and degradation pathways of felodipine without interference from other compounds.

- Stability Studies : The compound aids in assessing the stability of felodipine under various conditions, including different pH levels and temperatures. This information is vital for determining optimal storage conditions and shelf life for pharmaceutical formulations.

- Kinetic Isotope Effects : Researchers utilize this compound to investigate kinetic isotope effects that may influence the pharmacological properties of felodipine. These studies can provide insights into how modifications to the drug structure impact its efficacy and safety.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an internal standard for quantifying felodipine and its metabolites using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

- Quantification : As an internal standard, this compound improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument performance.

- Method Development : Researchers develop new analytical methods using this compound to enhance detection limits and improve the reliability of results when analyzing complex biological matrices.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations containing felodipine significantly reduced sitting diastolic blood pressure. The study established a dose-response relationship characterized by an Emax model, showcasing the compound's efficacy in managing hypertension.

- Food Interaction Studies : Research investigating the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound.

- Drug-Drug Interaction Modeling : A physiologically based pharmacokinetic model was developed to simulate interactions between felodipine and other drugs metabolized by cytochrome P450 enzymes. This model aids in predicting how concomitant medications may affect felodipine's efficacy and safety profile.

作用机制

®-(+)-Felodipine-d5, like felodipine, acts as a calcium channel blocker. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in ®-(+)-Felodipine-d5 do not alter the mechanism of action but may affect the metabolic rate and pharmacokinetics .

相似化合物的比较

Felodipine: The non-deuterated form of ®-(+)-Felodipine-d5.

Amlodipine: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness: ®-(+)-Felodipine-d5 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This allows for more accurate tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

生物活性

(R)-(+)-Felodipine-d5 is a deuterated derivative of felodipine, a well-established calcium channel blocker primarily used for the treatment of hypertension. The deuteration enhances its metabolic stability, which is crucial for pharmacokinetic studies and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates as a long-acting 1,4-dihydropyridine calcium channel blocker . It selectively inhibits voltage-gated L-type calcium channels located in vascular smooth muscle cells. This blockade prevents calcium ion influx, leading to vasodilation and a decrease in blood pressure. The substitution of hydrogen atoms with deuterium in this compound has been shown to enhance its metabolic stability, thus prolonging its duration of action compared to non-deuterated forms .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by several key parameters:

- Absorption : Following oral administration, it exhibits a peak plasma concentration typically within 2 to 6 hours.

- Distribution : The compound has a high volume of distribution, indicating extensive tissue binding.

- Metabolism : Deuterium substitution reduces the rate of metabolic degradation, enhancing the drug's half-life and therapeutic efficacy.

- Excretion : Primarily eliminated via hepatic pathways with renal excretion of metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2-6 hours post-administration |

| Half-Life | Extended due to deuteration |

| Volume of Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal (metabolites) |

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its antihypertensive effects. Notably:

- Vasorelaxation : It effectively induces relaxation in vascular smooth muscle, contributing to its antihypertensive properties. Studies have shown that it is approximately 50 times more potent than nifedipine and 430 times more potent than verapamil in relaxing KCl-contracted porcine coronary segments .

- Inflammatory Response Modulation : The compound has been observed to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human vascular smooth muscle cells and lung fibroblasts, suggesting a role in modulating inflammatory responses at doses as low as 5.8 nM .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety profile of this compound:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations significantly reduced sitting diastolic blood pressure with an estimated maximum effect increasing linearly with age. The study found an effective dose-response relationship characterized by an Emax model .

- Food Interaction Studies : Investigations into the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects the drug's gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound .

属性

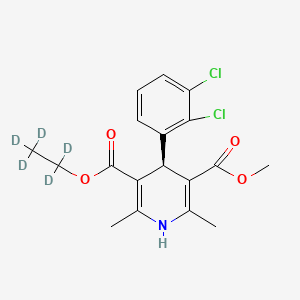

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-SAFFEWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。